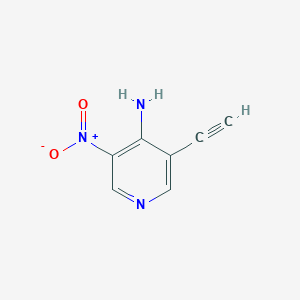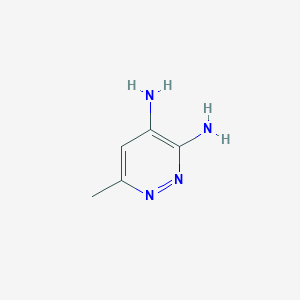![molecular formula C15H11ClN4O3 B12974796 6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is a chemical compound with the molecular formula C15H10ClN3O2 It is a bipyrimidine derivative, which means it contains two pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one typically involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine with appropriate reagents. One common method involves the use of potassium carbonate in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically between 95°C and 105°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Potassium Carbonate: Used in substitution reactions.
Dimethyl Sulfoxide (DMSO): Common solvent for reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A closely related compound with similar structural features.
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-ol: Another derivative with slight modifications in its structure.
Uniqueness
6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups
Propiedades
Fórmula molecular |
C15H11ClN4O3 |
|---|---|
Peso molecular |
330.72 g/mol |
Nombre IUPAC |
6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN4O3/c1-22-9-5-2-3-6-10(9)23-11-12(16)19-14(20-15(11)21)13-17-7-4-8-18-13/h2-8,11H,1H3 |
Clave InChI |
GZHACTGWXQLZMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2C(=NC(=NC2=O)C3=NC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







dimethyl-](/img/structure/B12974755.png)


![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)



